2-Naphthoyl azide
Description
Properties
CAS No. |
1208-11-3 |
|---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
naphthalene-2-carbonyl azide |
InChI |
InChI=1S/C11H7N3O/c12-14-13-11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
CTMUHCFHEZQAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reaction Setup :
- Dissolve 2-naphthoyl chloride (10 mmol) in anhydrous acetone (50 mL) under nitrogen.
- Add a solution of sodium azide (15 mmol) in water (10 mL) dropwise at 0°C.
- Stirring :
- Maintain the reaction at 0–5°C for 2 hours, then warm to room temperature and stir for 12 hours.
- Workup :
- Extract the product with dichloromethane (3 × 30 mL), wash with brine, dry over $$ \text{MgSO}_4 $$, and concentrate under reduced pressure.
- Purification :
Mechanism :
$$ \text{C}{11}\text{H}7\text{COCl} + \text{NaN}3 \rightarrow \text{C}{11}\text{H}7\text{CON}3 + \text{NaCl} $$
Advantages :
- High yield and scalability.
- Minimal side products due to the stability of acyl chlorides.
Limitations :
- Requires handling toxic acyl chlorides and explosive sodium azide.
Synthesis via Acyl Hydrazide and Nitrous Acid
This two-step method converts 2-naphthoic acid to its hydrazide derivative, followed by oxidation with nitrous acid.
Step 1: Hydrazide Formation
- Reaction :
- Reflux 2-naphthoic acid (10 mmol) with thionyl chloride ($$ \text{SOCl}_2 $$, 20 mL) to form 2-naphthoyl chloride.
- Add hydrazine hydrate (15 mmol) in ice-cold ethanol, stir for 4 hours.
- Isolation :
- Filter the precipitated 2-naphthoic hydrazide and dry (90% yield).
Step 2: Azide Formation
- Diazotization :
- Dissolve 2-naphthoic hydrazide (5 mmol) in 1 M HCl (20 mL) at 0°C.
- Add sodium nitrite ($$ \text{NaNO}_2 $$, 6 mmol) in water (5 mL) dropwise.
- Stirring :
- Stir for 1 hour at 0°C, then extract with dichloromethane.
- Purification :
Mechanism :
$$ \text{C}{11}\text{H}7\text{CONHNH}2 + \text{HNO}2 \rightarrow \text{C}{11}\text{H}7\text{CON}3 + 2\text{H}2\text{O} $$
Advantages :
- Avoids direct use of sodium azide.
- Suitable for acid-sensitive substrates.
Limitations :
- Lower yield due to intermediate isolation steps.
- Requires stringent temperature control.
Synthesis Using Diphenyl Phosphorazidate (DPPA)
Diphenyl phosphorazidate (DPPA)-mediated synthesis offers a mild alternative, particularly for sensitive substrates.
Procedure:
- Reaction Setup :
- Dissolve 2-naphthoic acid (10 mmol) and DPPA (12 mmol) in dry tetrahydrofuran (THF, 30 mL).
- Add triethylamine (15 mmol) dropwise at 0°C.
- Stirring :
- Warm to room temperature and stir for 6 hours.
- Workup :
- Quench with water (50 mL), extract with ethyl acetate, and dry over $$ \text{Na}2\text{SO}4 $$.
- Purification :
Mechanism :
$$ \text{C}{11}\text{H}7\text{COOH} + (\text{PhO})2\text{P(O)N}3 \xrightarrow{\text{Et}3\text{N}} \text{C}{11}\text{H}7\text{CON}3 + (\text{PhO})_2\text{P(O)OH} $$
Advantages :
- Mild conditions and high functional group tolerance.
- Avoids explosive intermediates.
Limitations :
- Higher cost due to DPPA reagent.
Alternative Methods: Triphenylphosphine and Trichloroacetonitrile
A Mitsunobu-like approach activates 2-naphthoic acid for azide substitution.
Procedure:
- Reaction :
- Combine 2-naphthoic acid (10 mmol), triphenylphosphine (12 mmol), trichloroacetonitrile (15 mmol), and sodium azide (15 mmol) in acetonitrile (30 mL).
- Stirring :
- Reflux for 8 hours under nitrogen.
- Workup :
Mechanism :
- Triphenylphosphine and trichloroacetonitrile generate an activated intermediate, displacing the azide ion.
Advantages :
- One-pot synthesis.
- Applicable to sterically hindered acids.
Limitations :
- Moderate yields and phosphorus byproduct removal.
Comparison of Methods
| Method | Yield | Conditions | Safety Concerns | Cost |
|---|---|---|---|---|
| Acyl Chloride + NaN₃ | 85–90% | 0–25°C, 12 h | High (NaN₃ toxicity) | Low |
| Hydrazide + HNO₂ | 75–80% | 0°C, 2 steps | Moderate (HNO₂ handling) | Low |
| DPPA-Mediated | 80–85% | Room temp, 6 h | Low | High |
| Triphenylphosphine Route | 70% | Reflux, 8 h | Moderate (Ph₃P byproduct) | Moderate |
Chemical Reactions Analysis
Types of Reactions: 2-Naphthoyl azide undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to UV light, 2-naphthoyl azide decomposes to form nitrenes and isocyanates
Thermal Decomposition: Heating 2-naphthoyl azide can also lead to the formation of nitrenes and isocyanates.
Common Reagents and Conditions:
Photolysis: UV light (typically around 350 nm) in various solvents.
Thermal Decomposition: Elevated temperatures in inert or reactive atmospheres.
Major Products:
Nitrenes: Highly reactive intermediates that can insert into C-H and C=C bonds.
Isocyanates: Useful intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing compounds
Scientific Research Applications
2-Naphthoyl azide has several applications in scientific research:
Photochemistry: Used as a photoaffinity label due to its ability to form reactive nitrenes upon UV irradiation.
Material Science: Utilized in the synthesis of polymers and advanced materials through nitrene insertion reactions.
Biological Studies: Employed in the study of protein interactions and labeling due to its reactivity with biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds
Mechanism of Action
The primary mechanism of action for 2-naphthoyl azide involves its decomposition upon exposure to UV light or heat. This leads to the formation of singlet nitrenes and isocyanates. The singlet nitrenes can undergo various reactions, including insertion into C-H and C=C bonds, leading to the formation of new carbon-nitrogen bonds. The isocyanates formed can further react with nucleophiles to produce ureas and carbamates .
Comparison with Similar Compounds
Research Findings and Data
Photochemical Studies ()
- Excitation Wavelength Dependence :
- At 350 nm (S₀ → S₁ excitation), nitrene formation correlates with S₁ decay.
- At 270 nm (S₀ → Sₙ excitation), nitrene forms within picoseconds via hot S₁ or higher states.
- Solvent Effects :
- S₁ lifetime in 2-naphthoyl azide decreases from 1.4 ps (cyclohexane) to 0.4 ps (acetonitrile) .
Q & A
Q. What analytical techniques are most robust for quantifying nitrene and isocyanate co-products?
- Methodological Answer : Combine IR spectroscopy (isocyanate: ~2250 cm⁻¹; nitrene: ~3300 cm⁻¹) with trapping experiments (e.g., nitrene reaction with TEMPO for EPR analysis). Quantify isocyanate via derivatization with amines, followed by HPLC-UV analysis .
Experimental Design Considerations
Q. How can researchers optimize time-resolved spectroscopic setups for studying 2-naphthoyl azide photodynamics?
- Methodological Answer : Employ femtosecond pump-probe systems with dual UV-vis and mid-IR detection to capture both electronic and vibrational transitions. Use high-repetition-rate lasers (1–5 kHz) to improve signal-to-noise ratios. Solvent choice should balance transparency in IR/UV regions and polarity requirements .
Q. What controls are essential when designing wavelength-dependent photolysis experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
